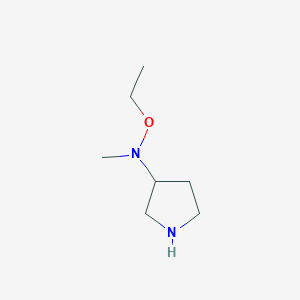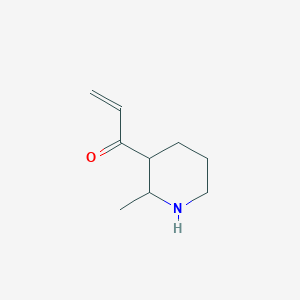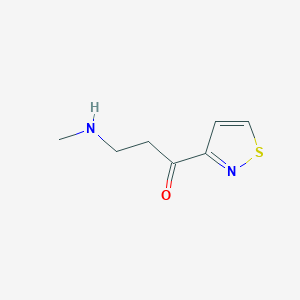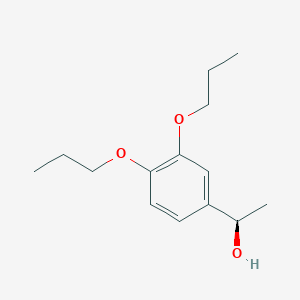![molecular formula C9H15N3OS B13168566 N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B13168566.png)
N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide can be achieved through a multi-step process. One common method involves the initial formation of the thiazole ring, followed by the introduction of the aminomethyl group and the propanamide moiety. The reaction conditions typically involve the use of solvents such as dimethylformamide or dichloromethane, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, often facilitated by reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide exerts its effects involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to the inhibition or activation of certain biological pathways. For example, it may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, thereby exhibiting antimicrobial properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-N-methylamine
- **2-Phenyl-1-(1,3-thiazol-2-yl)ethylamine
- **1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methanamine
Uniqueness
N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C9H15N3OS |
|---|---|
Molekulargewicht |
213.30 g/mol |
IUPAC-Name |
N-[4-(aminomethyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C9H15N3OS/c1-9(2,3)7(13)12-8-11-6(4-10)5-14-8/h5H,4,10H2,1-3H3,(H,11,12,13) |
InChI-Schlüssel |
TVFMDAQOHPIINF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)NC1=NC(=CS1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1-(Chloromethyl)cyclobutyl]cyclopentane](/img/structure/B13168506.png)




![Tert-butyl 3-amino-4-[ethyl(methyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13168534.png)
![2-[(1H-Pyrazol-1-yl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13168535.png)
![1-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B13168539.png)
![1-[2-(Pyridin-3-yl)ethyl]guanidine](/img/structure/B13168540.png)
![3-[(Pyridin-4-yl)amino]propanoic acid](/img/structure/B13168550.png)


